molecular formula C17H21N5O2S2 B13364075 6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364075
M. Wt: 391.5 g/mol
InChI Key: ZZWRLLHRJYCWER-UHFFFAOYSA-N
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Description

This compound belongs to the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a bicyclic core combining triazole and thiadiazole rings. The 2,4-dimethylphenyl group at position 6 and the methylsulfonyl-piperidinyl moiety at position 3 contribute to its unique physicochemical and pharmacological properties. Synthetic routes typically involve cyclocondensation of 4-amino-5-thiol-triazole precursors with substituted carboxylic acids or chalcones under acidic conditions (e.g., POCl₃) . The methylsulfonyl group enhances metabolic stability, while the piperidinyl substituent modulates lipophilicity and target binding .

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

6-(2,4-dimethylphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O2S2/c1-11-6-7-14(12(2)9-11)16-20-22-15(18-19-17(22)25-16)13-5-4-8-21(10-13)26(3,23)24/h6-7,9,13H,4-5,8,10H2,1-3H3

InChI Key

ZZWRLLHRJYCWER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C

Origin of Product

United States

Biological Activity

The compound 6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N5O3SC_{15}H_{21}N_5O_3S, with a molecular weight of 295.4 g/mol. The structure comprises a triazole ring fused with a thiadiazole moiety and features a piperidine side chain with a methylsulfonyl group.

Antimicrobial Activity

Research indicates that compounds containing the triazolo-thiadiazole framework exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell lysis. In vitro studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A study reported that derivatives showed notable cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 17.83 μM to 19.73 μM . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been documented. The presence of the piperidine moiety is believed to enhance GABAergic activity, which is crucial in preventing seizure activity. Compounds with similar structures have shown efficacy in animal models of epilepsy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of triazolo-thiadiazoles, the compound was tested against both gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

A series of synthesized triazolo-thiadiazole derivatives were subjected to anticancer screening using the MTT assay. Among them, the compound displayed superior activity against MCF-7 cells compared to standard chemotherapeutics like Cisplatin. The study highlighted its potential as a promising candidate for further development in cancer therapy .

Research Findings Summary

Activity Cell Line/Organism IC50/Effective Concentration Mechanism
AntimicrobialStaphylococcus aureus10 µg/mLDisruption of cell membrane integrity
AnticancerMCF-717.83 µMInduction of apoptosis
AnticonvulsantAnimal modelsNot specifiedEnhancement of GABAergic activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity

Key structural variations in similar compounds include:

Compound Substituents (Position 6) Substituents (Position 3) Notable Activity Reference
Target compound 2,4-Dimethylphenyl 1-(Methylsulfonyl)-3-piperidinyl TNF-α inhibition (IC₅₀: 1.2 µM)
6-Adamantyl-3-(4-methylphenyl) (5c) Adamantyl 4-Methylphenyl Antiproliferative (HeLa: IC₅₀ 8.7 µM)
6-(4-Nitrophenyl)-3-(2,4-dimethylphenyl) 4-Nitrophenyl 2,4-Dimethylphenyl Antioxidant (EC₅₀: 0.9 µM)
6-(3-Bromophenyl) (13) 3-Bromophenyl Quinazolinyl-triazolo hybrid Cholinesterase inhibition (IC₅₀: 0.4 µM)
6-(2-Chloro-6-fluorophenyl) (1) 2-Chloro-6-fluorophenyl Adamantyl COX-2 selectivity (SI: 12.3)

Key Observations :

  • Bulky substituents (e.g., adamantyl) at position 6 enhance antiproliferative activity but reduce solubility .
  • Electron-withdrawing groups (e.g., nitro, bromo) at position 6 improve antioxidant and enzyme inhibitory profiles .
  • The methylsulfonyl-piperidinyl group in the target compound confers superior TNF-α inhibition compared to phenyl or adamantyl analogues .
Pharmacological Performance
  • Anticancer Activity :
    • The adamantyl-substituted compound 5c showed 2.5-fold higher cytotoxicity against HeLa cells than the target compound .
    • Compound 106 (6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]) exhibited >90% apoptosis in HepG2 cells, outperforming doxorubicin .
  • Anti-inflammatory Activity :
    • The target compound reduced paw edema by 78% in murine models, comparable to naproxen but with 40% lower ulcerogenicity .
    • Compound 3c (6-(2,4-dichlorophenyl)-3-naphthyloxymethyl) demonstrated 85% inhibition of COX-2 with minimal lipid peroxidation .

Structural and Mechanistic Insights

  • Intermolecular Interactions : X-ray analysis of adamantyl derivatives revealed C–H···π interactions stabilizing crystal lattices, whereas the target compound’s methylsulfonyl group participates in hydrogen bonding with protein targets .
  • Selectivity : The piperidinyl moiety in the target compound enhances binding to TNF-α’s hydrophobic pocket, unlike the planar quinazolinyl hybrids (e.g., compound 13), which prefer kinase domains .

Preparation Methods

Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols

The synthesis begins with hydrazine derivatives reacting with carbon disulfide under basic conditions to form potassium dithiocarbazinate salts. These salts undergo cyclization with hydrazine hydrate to yield 4-amino-5-substituted-1,2,4-triazole-3-thiols, which serve as key intermediates.

Step Reagents & Conditions Outcome
Reaction of substituted benzoic acid esters with hydrazine hydrate in ethanol Formation of substituted benzoyl hydrazines Intermediate for thiol formation
Treatment with carbon disulfide and KOH in ethanol Formation of potassium dithiocarbazinate salts Precursor to triazole-thiols
Cyclization with excess hydrazine hydrate Formation of 4-amino-5-substituted-1,2,4-triazole-3-thiols Key heterocyclic intermediate

(Adapted from,)

Cyclization to Fused Triazolo-Thiadiazole

The 4-amino-5-substituted-1,2,4-triazole-3-thiols are then reacted with substituted carboxylic acids or their acid chlorides in the presence of phosphorus oxychloride (POCl3) under reflux conditions. This step induces heterocyclization, forming the fused triazolo[3,4-b]thiadiazole ring system.

Step Reagents & Conditions Outcome
Reaction with substituted benzoic acid in POCl3 under reflux (3 hours) Cyclization to 3,6-disubstituted triazolo-thiadiazoles Formation of fused heterocycle

The pH is adjusted post-reaction to precipitate the product, which is then purified by recrystallization from absolute ethanol.

(Details from,)

(Analogous preparation methods referenced in,)

Incorporation of the 6-(2,4-Dimethylphenyl) Substituent

The 6-position aryl substituent is introduced by using the corresponding 2,4-dimethyl-substituted benzoic acid or its acid chloride in the cyclization step with the triazole-thiol intermediate. This ensures the aryl group is incorporated into the fused heterocyclic system during ring closure.

  • The use of substituted benzoic acids with methyl groups at the 2 and 4 positions allows for regioselective formation of the desired compound.
  • Reaction conditions typically involve reflux in POCl3 or similar dehydrating agents.

Summary of Typical Reaction Conditions

Step Reagents Solvent Temperature Time Atmosphere Notes
Formation of benzoyl hydrazine Benzoic acid esters + hydrazine hydrate Ethanol Reflux Several hours Ambient Purification by recrystallization
Formation of potassium dithiocarbazinate Carbon disulfide + KOH Ethanol Room temp 1-2 hours Ambient Salt formation
Cyclization to triazole-thiol Hydrazine hydrate Ethanol Reflux 2-4 hours Ambient Key intermediate
Cyclization to fused triazolo-thiadiazole POCl3 + substituted benzoic acid POCl3 (solvent) Reflux (~100-110 °C) 3 hours Inert (argon) pH adjustment and recrystallization
Substitution with methylsulfonyl-piperidinyl Piperidinyl methylsulfonyl reagent Suitable solvent (e.g., THF) 0-25 °C to reflux 1-12 hours Inert (argon) Monitored by TLC

Characterization and Purification

  • Purification is typically done by recrystallization from absolute ethanol or other suitable solvents.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.
    • Mass spectrometry (MS) for molecular weight verification.
    • Elemental analysis to confirm purity.
    • Thin-layer chromatography (TLC) for reaction monitoring.
    • Melting point determination for physical characterization.

Research Findings and Optimization Notes

  • The yields for the cyclization steps generally range from moderate to high (38% to >90%), depending on substituents and reaction conditions.
  • The use of phosphorus oxychloride is critical for efficient ring closure but requires careful handling due to its corrosive nature.
  • Reaction atmosphere (argon or nitrogen) is often employed to avoid oxidation or moisture interference.
  • The methylsulfonyl group enhances the compound’s pharmacological properties and solubility but requires controlled oxidation steps.
  • Substituent effects on the aromatic ring influence the reaction rate and product stability.

Representative Data Table for Related Compounds

Compound Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Yield (%) Reference
6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl]triazolo-thiadiazole 2-Methyl-3-furyl C14H17N5O3S2 367.5 Cyclization with 2-methyl-3-furoic acid ~85
6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl]triazolo-thiadiazole 4-Methoxyphenyl C16H19N5O3S2 393.5 Cyclization with 4-methoxybenzoic acid ~80
6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl]triazolo-thiadiazole 2,4-Dimethylphenyl C17H21N5O3S2 (estimated) ~407 (estimated) Cyclization with 2,4-dimethylbenzoic acid To be optimized This work

Q & A

Basic: What are the standard synthetic methodologies for synthesizing triazolothiadiazole derivatives like 6-(2,4-dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example:

Hydrazide Formation : Reacting 2,4-dimethylphenylacetic acid with hydrazine hydrate to form the hydrazide intermediate.

Cyclization : Using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (e.g., 6–16 hours) to form the triazolothiadiazole core .

Functionalization : Introducing the methylsulfonyl-piperidinyl group via nucleophilic substitution or coupling reactions.
Key Optimization Factors :

  • Solvent : Dimethylformamide (DMF) or ethanol-DMF mixtures improve yield .
  • Catalysis : POCl₃ enhances electrophilicity of carbonyl groups, critical for cyclization .
    Validation : Purity is confirmed via HPLC (>95%), and structural integrity via ¹H NMR and IR spectroscopy .

Basic: How is structural characterization of this compound performed to confirm its regiochemistry and purity?

Answer:
A combination of analytical techniques is used:

  • X-ray Crystallography : Resolves regiochemistry (e.g., triazole-thiadiazole fusion angle: ~74° for analogous compounds) and confirms planarity of the heterocyclic core .
  • Spectroscopy :
    • ¹H NMR : Methylsulfonyl protons appear as singlets at δ 3.1–3.3 ppm; aromatic protons (2,4-dimethylphenyl) show splitting patterns consistent with substitution .
    • IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹; triazole C=N at 1600–1650 cm⁻¹ .
  • Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: ~64.9%, S: ~10.1% for similar derivatives) .

Advanced: What computational strategies are used to predict the biological activity of this compound, and how reliable are they?

Answer:
Molecular Docking :

  • Target Selection : Enzymes like 14-α-demethylase (PDB: 3LD6) are modeled due to their role in fungal ergosterol biosynthesis .
  • Software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (e.g., ΔG = −8.2 kcal/mol for triazolothiadiazole derivatives) .
    MD Simulations :
  • Protocol : 100-ns trajectories in GROMACS assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
    Limitations : False positives arise due to rigid-backbone assumptions; experimental validation (e.g., antifungal MIC assays) is critical .

Advanced: How can researchers resolve contradictions in reported biological activity data for triazolothiadiazole derivatives?

Answer:
Case Study : Discrepancies in antifungal IC₅₀ values may stem from:

  • Assay Conditions : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or media pH affecting compound solubility .
  • Structural Nuances : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce MIC by 50% in some studies) .
    Mitigation Strategies :

Standardized Protocols : Use CLSI M38-A2 guidelines for antifungal testing.

SAR Analysis : Compare logP, polar surface area, and H-bond donors to correlate structural features with activity .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:
Modifications :

  • Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) on the piperidinyl moiety without disrupting the triazolothiadiazole core .
  • Metabolic Stability : Replace labile methylsulfonyl with trifluoromethanesulfonyl to reduce CYP450-mediated oxidation .
    In Silico ADME Prediction :
  • Tools : SwissADME or pkCSM predict bioavailability (%F >30% for derivatives with logP <3.5) .
    Validation :
  • In Vivo PK : Oral administration in rodent models shows t₁/₂ = 4–6 hours for optimized analogs .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) for antiviral potential?

Answer:
Scaffold Modification :

  • Core Variation : Replace thiadiazole with oxadiazole to assess heterocycle flexibility .
  • Substituent Libraries : Synthesize analogs with halogens (F, Cl) or methoxy groups on the phenyl ring to probe electronic effects .
    High-Throughput Screening :
  • Assays : Use plaque reduction assays (e.g., against SARS-CoV-2) with IC₅₀ determination .
    Data Analysis :
  • QSAR Models : Partial least squares (PLS) regression correlates substituent Hammett constants (σ) with antiviral activity .

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